molecular formula C16H21N3O2S B15283302 2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine

2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine

カタログ番号: B15283302
分子量: 319.4 g/mol
InChIキー: BCHVTLQKSLMBAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 3,4-dimethoxyphenyl group attached to an ethanamine backbone, with a pyrimidine ring substituted at the 5-position by a methylsulfanyl group and a methylene linker.

特性

分子式

C16H21N3O2S

分子量

319.4 g/mol

IUPAC名

2-(3,4-dimethoxyphenyl)-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]ethanamine

InChI

InChI=1S/C16H21N3O2S/c1-20-14-5-4-12(8-15(14)21-2)6-7-17-9-13-10-18-16(22-3)19-11-13/h4-5,8,10-11,17H,6-7,9H2,1-3H3

InChIキー

BCHVTLQKSLMBAX-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C(C=C1)CCNCC2=CN=C(N=C2)SC)OC

製品の起源

United States

準備方法

The synthesis of 2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with 2-(methylsulfanyl)-5-pyrimidinemethanol under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

化学反応の分析

2-(3,4-Dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and electrophiles (e.g., Br2). Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

科学的研究の応用

2-(3,4-Dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

作用機序

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

類似化合物との比較

Compound A : 2-(3,4-Dimethoxyphenyl)-N-{[5-(2-Fluorophenyl)-2-Furyl]Methyl}Ethanamine ()

  • Key Difference : Replaces the pyrimidine ring with a furyl group and introduces a 2-fluorophenyl substituent.

Compound B : 2-[(3,4-Dichlorobenzyl)Sulfanyl]-4-(Methylsulfanyl)-5-Pyrimidinyl Methyl Ether ()

  • Key Difference : Contains a dichlorobenzyl-sulfanyl group and a methyl ether on the pyrimidine.
  • Impact : The dichlorobenzyl group increases lipophilicity and steric bulk, likely affecting membrane permeability and receptor selectivity .

Variations in the Benzyl/Ethanamine Moiety

Compound C : 2-(3,4-Dimethoxyphenyl)-N-(3-Fluorobenzyl)Ethanamine ()

  • Key Difference : Lacks the pyrimidine ring; substitutes with a 3-fluorobenzyl group.
  • Impact : Simplified structure may improve synthetic accessibility but reduces opportunities for hydrogen bonding or aromatic interactions common in heterocycles .

Compound D : N-[2-(3,4-Dimethoxyphenyl)Ethyl]-6,7-Dihydrothieno[3,2-c]Pyridine-5(4H)-Ethanamine ()

  • Key Difference: Replaces the pyrimidine with a dihydrothienopyridine ring.

Pharmacological and Regulatory Considerations

  • Psychoactive Analogues : Compounds like 25B-NBOMe () share the 2-(3,4-dimethoxyphenyl)ethylamine backbone and are regulated under drug laws, suggesting structural motifs associated with receptor activity (e.g., serotonin receptors) .
  • Synthetic Precursors : The synthesis of imine derivatives () highlights the importance of the ethanamine-aldehyde condensation step in generating structurally diverse analogues .

生物活性

The compound 2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and adverse effects as reported in various studies.

  • Molecular Formula : C15_{15}H20_{20}N4_{4}S
  • Molecular Weight : 318.41 g/mol
  • Structure : The compound features a dimethoxyphenyl group and a methylsulfanyl-substituted pyrimidine moiety, which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : It has been suggested that the compound can modulate signaling pathways by interacting with specific receptors on the cell surface, leading to altered cellular responses.
  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus blocking their catalytic functions. This mechanism is crucial for its potential therapeutic effects in various diseases.

Anticancer Activity

Research indicates that compounds structurally similar to 2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine exhibit anticancer properties. For instance:

  • In Vitro Studies : Certain analogs have shown efficacy in reducing cell viability in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Case Study : A study involving related compounds demonstrated significant inhibition of tumor growth in xenograft models, suggesting a potential application in cancer therapy .

Neuropharmacological Effects

The compound's structure hints at possible psychoactive properties:

  • Psychoactive Substances : Similar compounds have been linked to psychoactive effects, with some studies indicating cardiotoxicity at high concentrations. This raises concerns regarding safety and therapeutic window .
  • Neurotransmitter Interaction : There is potential for interaction with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption and Distribution : Preliminary studies suggest moderate absorption rates with the ability to cross the blood-brain barrier due to its lipophilic character.
  • Metabolism : The presence of a methylsulfanyl group may influence metabolic pathways, potentially leading to unique metabolites that could have their own biological activities.

Safety Profile and Toxicity

While the therapeutic potentials are promising, safety assessments are critical:

  • Toxicity Studies : Reports indicate that compounds with similar structures can exhibit dose-dependent toxicity. For example, cardiotoxicity has been observed in related compounds at concentrations above 100 μM .
  • Adverse Effects : Anecdotal evidence suggests risks associated with psychoactive effects; hence, careful dosage regulation is necessary in any therapeutic application.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。